molecular formula C18H19NO3 B5051004 N-(3-acetylphenyl)-2-phenoxybutanamide

N-(3-acetylphenyl)-2-phenoxybutanamide

Cat. No.: B5051004
M. Wt: 297.3 g/mol
InChI Key: QXLTUNNZYVMTBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-acetylphenylaniline) with a suitable acid chloride or acid anhydride (like 2-phenoxybutanoyl chloride). This would form the amide bond. The exact conditions and reagents would depend on various factors, including the specific properties of the starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide functional group, which consists of a carbonyl group (C=O) and an amine group (NH2) on the same carbon. The acetyl group would add electron-withdrawing character, which could impact the reactivity of the molecule. The ether linkage provides a site for potential interactions with other molecules .


Chemical Reactions Analysis

Amides, like the one in this compound, can participate in various chemical reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with nitrous acid to form a nitroso compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reagents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a new reagent or intermediate in chemical synthesis, future research could involve exploring its utility in various reactions .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-17(22-16-10-5-4-6-11-16)18(21)19-15-9-7-8-14(12-15)13(2)20/h4-12,17H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLTUNNZYVMTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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